2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol
CAS No.: 60261-55-4
Cat. No.: VC2625405
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60261-55-4 |
|---|---|
| Molecular Formula | C13H21N3O |
| Molecular Weight | 235.33 g/mol |
| IUPAC Name | 2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C13H21N3O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2 |
| Standard InChI Key | RQRNOAANMBUDLF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)CC2=CC=CC=C2N |
| Canonical SMILES | C1CN(CCN1CCO)CC2=CC=CC=C2N |
Introduction
Chemical Properties and Structure
Molecular Information
2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol is characterized by specific molecular properties that define its chemical identity. The compound possesses a well-established molecular framework that contributes to its potential applications in various research areas.
| Property | Value |
|---|---|
| CAS Number | 60261-55-4 |
| Molecular Formula | C13H21N3O |
| Molecular Weight | 235.33 g/mol |
| IUPAC Name | 2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C13H21N3O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2 |
| Standard InChIKey | RQRNOAANMBUDLF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)CC2=CC=CC=C2N |
| Canonical SMILES | C1CN(CCN1CCO)CC2=CC=CC=C2N |
| PubChem Compound | 43575182 |
The molecular structure contains three nitrogen atoms that play significant roles in its chemical interactions and potential biological activities. The compound features a piperazine ring as its central structural component, which is commonly found in many pharmaceutical compounds and contributes to its medicinal chemistry applications.
Structural Characteristics
The structure of 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol consists of several key components that define its chemical behavior and reactivity profiles. The molecule contains a piperazine ring that serves as the central scaffold, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This piperazine core is substituted at one of its nitrogen atoms (position 1) with an ethanol moiety (-CH2CH2OH), while the other nitrogen (position 4) is connected to a 2-aminobenzyl group.
The 2-aminobenzyl group consists of a benzene ring with an amino group (-NH2) at the ortho position, which provides the molecule with potential hydrogen bonding capabilities and contributes to its interaction with biological targets. The presence of both basic nitrogen atoms in the piperazine ring and the amino group on the benzyl substituent gives the compound multiple centers for protonation, affecting its solubility and membrane permeability characteristics.
Physical Properties
Due to its chemical structure, 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol exhibits specific physical properties that influence its handling, formulation, and application in research settings. The compound typically exists as a solid at standard temperature and pressure, with solubility characteristics influenced by its polar functional groups.
The presence of the ethanol moiety and multiple nitrogen atoms makes the compound relatively soluble in polar solvents, including water, methanol, and ethanol. This solubility profile is advantageous for preparation of stock solutions for biological assays. The presence of both hydrophilic and lipophilic regions within the molecule suggests moderate lipophilicity, which may influence its membrane permeability in biological systems.
Synthesis and Production
Synthetic Routes
The synthesis of 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol primarily involves the reaction between 2-amino-benzylamine and piperazine in the presence of ethanol. This approach represents a direct and efficient method to obtain the target compound with reasonable yields. The reaction typically proceeds through nucleophilic substitution mechanisms, where the nitrogen atoms in piperazine act as nucleophiles.
Alternative synthetic approaches may involve the use of protecting groups for the amino functionality to prevent side reactions during the synthesis process. The choice of synthetic route often depends on the availability of starting materials, required purity levels, and scale of production needed for the specific research application.
Reaction Conditions
The synthesis of 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol requires carefully controlled reaction conditions to ensure optimal yield and purity. Typically, the reaction is carried out under reflux conditions, which provides the necessary thermal energy to overcome activation barriers and drive the reaction to completion. The reaction temperature usually ranges between 70-80°C, depending on the solvent system employed.
The reaction duration is another critical parameter, with most protocols requiring several hours (typically 4-6 hours) for complete conversion of starting materials. Monitoring of the reaction progress is commonly performed using thin-layer chromatography (TLC) or other analytical techniques to determine the optimal endpoint of the synthesis. Similar to related compounds in the piperazine family, the reaction requires careful monitoring to prevent over-alkylation of the piperazine nitrogen atoms .
Purification Methods
Following the synthesis, purification of 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol is essential to obtain a high-purity product suitable for research applications. Recrystallization represents one of the primary purification methods employed for this compound, allowing for the removal of impurities and unreacted starting materials. The choice of recrystallization solvent is crucial, with ethanol or ethanol-water mixtures commonly utilized due to their compatibility with the compound's solubility profile.
For higher purity requirements, column chromatography may be employed, using silica gel as the stationary phase and appropriate solvent systems such as ethyl acetate/methanol mixtures or dichloromethane/methanol gradients. In some instances, high-performance liquid chromatography (HPLC) methods may be utilized for both analytical characterization and preparative purification of the final compound.
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol represents a valuable scaffold for drug discovery efforts. The compound's structural features, particularly the piperazine core, make it relevant for exploration in various therapeutic areas. Piperazine derivatives have historically been employed in the development of antipsychotics, antidepressants, antihistamines, and other pharmaceutical classes, suggesting potential applications for this specific compound in related therapeutic domains.
The presence of multiple functional groups within the molecule provides opportunities for further derivatization and optimization of biological activities. Medicinal chemists might explore modifications of the amino group, substitutions on the benzene ring, or alterations to the ethanol moiety to modulate properties such as potency, selectivity, and pharmacokinetic characteristics.
Biological Research Usage
2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol finds applications in biological research as a tool compound for investigating various cellular processes and molecular interactions. Its use in research settings is primarily focused on understanding structure-function relationships and exploring potential biological targets. The compound may serve as a probe for studying receptor binding interactions, enzyme inhibition, or cellular signaling pathways.
Researchers might employ the compound in binding assays, functional studies, or as a starting point for the development of more selective tools for biological investigations. Its potential interactions with various receptor systems make it valuable for neuroscience research and related disciplines examining central nervous system functions.
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